molecular formula C15H9N3O4 B2934003 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 922099-08-9

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2934003
CAS No.: 922099-08-9
M. Wt: 295.254
InChI Key: XWLAXAIWLNMFMD-UHFFFAOYSA-N
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Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including benzofuran and oxadiazole . Benzofurans are compounds that contain a benzene ring fused to a furan ring . They have gained considerable attention due to their diverse biological activities, distinctive structural characteristics, broad synthetic approaches, and extensive applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzofuran and oxadiazole rings contribute to the rigidity of the molecule, which can influence its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the carboxamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxamide group could influence its solubility in water .

Scientific Research Applications

Tyrosinase Inhibition and Potential Anticancer Properties

Research has demonstrated the synthesis of benzofuran-oxadiazole molecules that exhibit significant tyrosinase inhibition activity, suggesting potential applications in skin whitening treatments and as anticancer agents for malignant melanoma. These furan-oxadiazole structural hybrids are recognized for their expanded therapeutic scope, with specific derivatives outperforming standard drugs like ascorbic acid in efficacy tests (Ali Irfan et al., 2022).

Energetic Materials and Insensitive Munitions

The synthesis and characterization of compounds integrating 1,2,4-oxadiazol-3-yl furazan reveal the production of insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are deemed superior to conventional explosives like TNT, demonstrating the utility of oxadiazole derivatives in the development of safer energetic materials (Qiong Yu et al., 2017).

Antimicrobial Activity

Several synthesized benzofuran-oxadiazole hybrids have been evaluated for antimicrobial activity, revealing their potential as bioactive compounds against various pathogenic bacteria. This underscores the importance of these structural motifs in designing new antimicrobial agents (P. Sanjeeva et al., 2021).

Synthetic Methodologies and Chemical Reactivity

Efficient synthetic strategies for producing polyfunctionalized benzofuran derivatives have been established, facilitating the development of molecules with potential application in medicinal chemistry and drug design. These methodologies emphasize the adaptability of benzofuran-oxadiazole frameworks in generating diverse bioactive molecules (Guan‐Hua Ma et al., 2014).

Anti-Plasmodial Activities

N-Acylated furazan derivatives, related to the oxadiazole ring, have shown significant activity against Plasmodium falciparum strains, highlighting the potential of these compounds in antimalarial drug development. The structural attributes of the acyl moiety critically influence the compound's activity and selectivity, offering insights into the design of novel antimalarial therapies (Theresa Hermann et al., 2021).

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-13(11-6-3-7-20-11)16-15-18-17-14(22-15)12-8-9-4-1-2-5-10(9)21-12/h1-8H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLAXAIWLNMFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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